molecular formula C20H22BrNO B2873999 (E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide CAS No. 939893-42-2

(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide

Cat. No.: B2873999
CAS No.: 939893-42-2
M. Wt: 372.306
InChI Key: ZFBFDKYZFNGOJZ-DHZHZOJOSA-N
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Description

(E)-N-(4-Bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide is a synthetic acrylamide derivative characterized by a brominated aromatic ring and an isobutyl-substituted phenyl group. Its structure features an (E)-configured propenamide backbone, which influences its stereochemical and electronic properties. The compound is primarily utilized in industrial and scientific research, as indicated by its safety data sheets (SDS), which outline handling protocols for laboratory use . Its CAS registry number is 478258-27-4, and its molecular formula is C₂₀H₂₁BrNO (molar mass: 371.29 g/mol).

Properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO/c1-14(2)12-17-6-4-16(5-7-17)8-11-20(23)22-18-9-10-19(21)15(3)13-18/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBFDKYZFNGOJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.

    Condensation Reaction: The benzaldehyde derivatives undergo a condensation reaction with an appropriate amine to form the corresponding imine.

    Reduction: The imine is then reduced to form the amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form the propenamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bond or other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for (E)-N-(4-bromo-3-methylphenyl)-3-(4-isobutylphenyl)-2-propenamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Halogen and Alkyl Substitutions

  • (E)-N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)prop-2-enamide (CAS: 329777-61-9): This analog replaces the bromine and methyl groups with chlorine and fluorine at the 3- and 4-positions of the phenyl ring. The molecular formula is C₁₉H₁₉ClFNO (molar mass: 331.81 g/mol). The electronegative chlorine and fluorine substituents increase polarity and may enhance binding affinity in biological targets compared to bromine. However, the reduced steric bulk of chlorine/fluorine versus bromine could alter pharmacokinetic properties .
  • (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 327058-51-5): This compound substitutes the 4-isobutylphenyl group with an ethoxy moiety. Its molecular formula is C₁₁H₁₂BrNO₂ (molar mass: 278.13 g/mol).

Functional Group Modifications

  • The molecular formula is C₁₇H₁₃BrN₂O (molar mass: 357.21 g/mol). The electron-withdrawing cyano group increases electrophilicity, which could enhance reactivity in nucleophilic addition reactions .
  • (E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS: 466661-54-1): This derivative features a benzyloxy group on the phenyl ring and a methoxy substituent on the adjacent aromatic ring. The molecular formula is C₂₃H₂₁NO₃ (molar mass: 359.42 g/mol).

Table 1: Comparative Data for Selected Acrylamide Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound 478258-27-4 C₂₀H₂₁BrNO 371.29 4-Bromo-3-methylphenyl, 4-isobutylphenyl High lipophilicity, industrial use
(E)-N-(3-Chloro-4-fluorophenyl)-...prop-2-enamide 329777-61-9 C₁₉H₁₉ClFNO 331.81 3-Chloro-4-fluorophenyl Enhanced polarity, potential bioactivity
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide 327058-51-5 C₁₁H₁₂BrNO₂ 278.13 Ethoxy group Improved solubility, reduced stability
(E)-N-Benzyl-3-(4-bromophenyl)-2-cyano-... N/A C₁₇H₁₃BrN₂O 357.21 Cyano group High reactivity, electrophilic character

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